molecular formula C6H11NOS B1426845 Oxane-3-carbothioamide CAS No. 1339699-06-7

Oxane-3-carbothioamide

Cat. No.: B1426845
CAS No.: 1339699-06-7
M. Wt: 145.23 g/mol
InChI Key: JBSKGZNFFRJFSB-UHFFFAOYSA-N
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Description

Oxane-3-carbothioamide is a heterocyclic organic compound that belongs to the family of oxane-containing thioamides. It is also known as 1,3-oxathiolan-2-thione or 3-oxa-1-thia-4-azaspiro[4.5]decane-2-thione. This compound has a molecular formula of C7H11NOS2 and a molecular weight of 189.30 g/mol. It is recognized for its diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-3-carbothioamide can be synthesized through various methods. One common approach involves the reaction of oxane derivatives with thioamide precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectral and elemental techniques .

Chemical Reactions Analysis

Types of Reactions

Oxane-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted oxane derivatives.

Scientific Research Applications

Oxane-3-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic properties.

    Biology: It exhibits significant antioxidant and antimicrobial activities, making it useful in biological studies.

    Medicine: It has shown promising anticancer effects by targeting specific molecular pathways, such as the PI3K/Akt/mTOR signaling pathway.

    Industry: It is used in the development of new materials with enhanced properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of oxane-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and causes cell cycle arrest in cancer cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Oxane-3-carbothioamide can be compared with other similar compounds, such as:

    Hydrazine-1-carbothioamide: Known for its anticancer and antioxidant activities.

    Carbazole hydrazine-carbothioamide: Exhibits significant antimicrobial and anticancer effects.

    Carboxamide derivatives: Used as inhibitors of acetylcholinesterase and oxidative stress.

This compound stands out due to its unique oxane ring structure and its ability to target multiple molecular pathways, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

oxane-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c7-6(9)5-2-1-3-8-4-5/h5H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSKGZNFFRJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339699-06-7
Record name oxane-3-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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